
Di-9H-fluoren-9-yldimethylsilane
Overview
Description
Di-9H-fluoren-9-yldimethylsilane is a chemical compound with the molecular formula C28H24Si and a molecular weight of 388.58 g/mol It is known for its unique structure, which includes two fluorenyl groups attached to a dimethylsilane core
Mechanism of Action
Target of Action
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound . The primary targets of DFYDMS are the locally excited (LE) states and the excimer state . These states play a crucial role in the intramolecular excimer formation of DFYDMS .
Mode of Action
DFYDMS interacts with its targets through a process known as intramolecular excimer formation . This process involves the conversion of the initial S (1) LE state having a near sandwich geometry to the S (1) excimer state adopting a true sandwich geometry .
Biochemical Pathways
The biochemical pathway affected by DFYDMS is the intramolecular excimer formation pathway . The downstream effects of this pathway involve the generation of time-resolved fluorescence spectra and decay-associated spectra (DAS), from which species-associated spectra (SAS) are obtained .
Result of Action
The molecular and cellular effects of DFYDMS’s action involve the formation of at least three excited states: two LE states and one excimer state . The species which decays with 0.70 ns evolves into a species with a red-shifted spectrum, which in turn decays in 7.34 ns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-9H-fluoren-9-yldimethylsilane can be synthesized through the reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane . The reaction typically involves the following steps:
- Preparation of 9H-fluoren-9-yllithium by reacting fluorene with n-butyllithium.
- Reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling up for larger quantities. The reaction conditions may be optimized for higher yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Di-9H-fluoren-9-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the fluorenyl groups or the dimethylsilane core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl or silane compounds.
Scientific Research Applications
Di-9H-fluoren-9-yldimethylsilane has several applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Nanotechnology: The compound is explored for its potential in nanomaterials and nanodevices.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Chemistry: this compound is utilized as a reagent in various organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(9H-fluoren-9-yl)dimethylsilane
- Dimethylbis(9-fluorenyl)silane
- Silane, di(9-fluorenyl)dimethyl
Uniqueness
Di-9H-fluoren-9-yldimethylsilane is unique due to its specific structure and the presence of two fluorenyl groups attached to a dimethylsilane core. This configuration imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and materials science. Compared to similar compounds, this compound offers enhanced stability and specific reactivity patterns that are advantageous in various research and industrial applications .
Properties
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-00-1 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?
A: Time-resolved fluorescence spectroscopy studies have revealed that this compound exhibits at least three distinct excited states upon excitation. [] These include:
- Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
- An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []
Q2: How does the conformation of this compound influence its fluorescence properties?
A2: Both experimental and computational studies suggest a strong correlation between the conformation of this compound and its fluorescence behavior. Specifically:
- Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
- Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


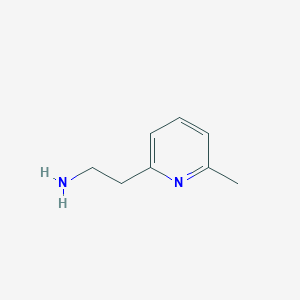
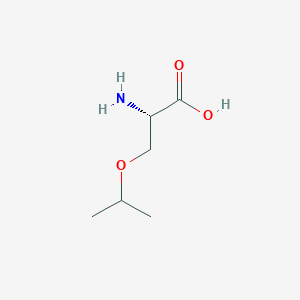
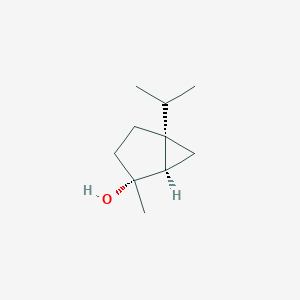

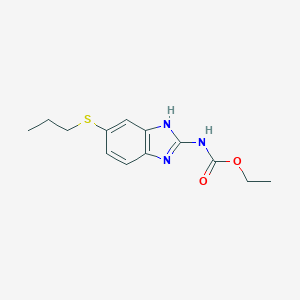
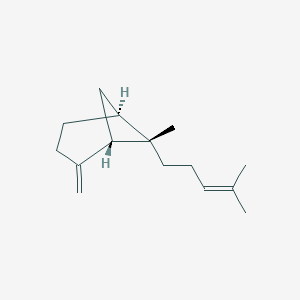

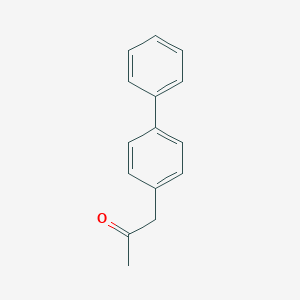
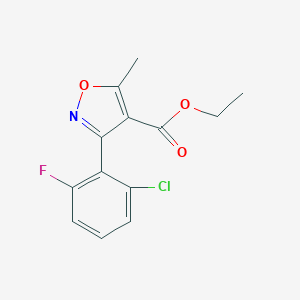


![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
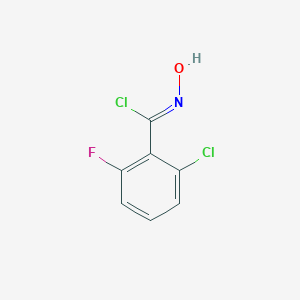
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
